molecular formula C13H9NO3 B2617606 (2-oxobenzo[cd]indol-1(2H)-yl)acetic acid CAS No. 39273-46-6

(2-oxobenzo[cd]indol-1(2H)-yl)acetic acid

Cat. No. B2617606
CAS RN: 39273-46-6
M. Wt: 227.219
InChI Key: CXOJEFXQICMXBG-UHFFFAOYSA-N
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Description

“(2-oxobenzo[cd]indol-1(2H)-yl)acetic acid” is a chemical compound with the empirical formula C13H9NO3 . It has a molecular weight of 227.22 . The compound is solid in form .


Physical And Chemical Properties Analysis

The compound is solid in form . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the web search results.

Scientific Research Applications

Alleviation of Heavy Metal Toxicity in Plants

Research shows that indole-3-acetic acid (IAA), a related compound to (2-oxobenzo[cd]indol-1(2H)-yl)acetic acid, can alleviate cadmium toxicity in wheat seedlings and tea plants. Pretreatment with IAA mitigated stress generated by cadmium, enhancing antioxidant defense activities, and improving plant health under heavy metal stress (Agami & Mohamed, 2013); (Zhang et al., 2019).

Advancement in Synthesis of Derivatives

Studies have reported on the synthesis of novel derivatives of similar compounds, which could have potential applications in various fields, including pharmaceuticals and agrochemicals. For example, the synthesis of benzisothiazolone derivatives (Xu et al., 2006) and novel indole-3-acetic acid analogues with potential antioxidant properties (Naik et al., 2011).

Role in Plant Growth and Development

The metabolism of indole-3-acetic acid, a compound structurally related to this compound, plays a crucial role in plant growth and development. This includes its degradation, which is a key determinant of plant growth. Various metabolic pathways and metabolites of IAA have been identified in plants (Ostin et al., 1998).

Interaction with Metal Ions

Complexes involving anti-inflammatory drugs and metal ions such as Zn(II), Cd(II), and Pt(II) have been synthesized and characterized. This research highlights the potential for this compound analogs to interact with metal ions, which could have implications in medicinal chemistry and environmental studies (Dendrinou-Samara et al., 1998).

Novel Syntheses and Chemical Reactions

There have been significant advancements in the synthesis of compounds structurally related to this compound, including novel synthetic pathways and reactions. This includes the synthesis of indoloketopiperazines through an intramolecular Ugi reaction (Ghandi et al., 2012) and green synthesis approaches for indolone-N-amino acid derivatives (Rongkun et al., 2016).

Safety and Hazards

Sigma-Aldrich, a supplier of the compound, states that they do not collect analytical data for this product and that the buyer assumes responsibility to confirm product identity and/or purity . They also state that the product is sold “as-is” and make no representation or warranty with respect to the product .

Mechanism of Action

properties

IUPAC Name

2-(2-oxobenzo[cd]indol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO3/c15-11(16)7-14-10-6-2-4-8-3-1-5-9(12(8)10)13(14)17/h1-6H,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXOJEFXQICMXBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C3=CC=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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